molecular formula C20H32N2O4.2C12H27O3P.Tc B1147126 TECHNETIUM FURIFOSMIN CAS No. 144029-16-3

TECHNETIUM FURIFOSMIN

Número de catálogo: B1147126
Número CAS: 144029-16-3
Peso molecular: 964.021
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TECHNETIUM FURIFOSMIN, also known as this compound, is a useful research compound. Its molecular formula is C20H32N2O4.2C12H27O3P.Tc and its molecular weight is 964.021. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Applications

  • Functional Imaging of Multidrug Resistance
    • Mechanism : Technetium-99m-furifosmin acts as a substrate for P-glycoprotein, a membrane transporter involved in multidrug resistance (MDR) mechanisms in tumors. This property allows it to be utilized in imaging studies that assess the presence and extent of drug resistance in cancer cells .
    • Case Study : In a study involving rat mammary carcinoma cell lines, technetium-99m-furifosmin demonstrated significantly lower accumulation in drug-resistant cells compared to sensitive cells. The addition of PSC833, a P-glycoprotein modulator, increased the accumulation in resistant cells, indicating its potential for assessing MDR .
  • Tumor Imaging
    • Dynamic Imaging Studies : Research has shown that technetium-99m-furifosmin can effectively visualize tumors through dynamic imaging techniques. In vivo studies indicated that the compound rapidly accumulates in sensitive tumors, allowing for clear differentiation from resistant tumors based on washout rates and tumor-to-muscle ratios .
    • Comparison with Other Tracers : When compared to similar tracers like sestamibi, technetium-99m-furifosmin exhibited comparable tumor-to-muscle ratios and washout half-times, affirming its efficacy as a diagnostic tool .
  • Cardiac Imaging
    • While primarily focused on oncology, technetium-99m-furifosmin has applications in cardiac imaging as well. Its properties allow it to provide insights into myocardial perfusion and viability, similar to other radiopharmaceuticals used for cardiac assessments .

Data Tables

Application Mechanism Key Findings
Functional Imaging of MDR TumorsSubstrate for P-glycoproteinLower accumulation in resistant cells; modulated by PSC833
Tumor ImagingDynamic imaging with rapid accumulationEffective differentiation between sensitive and resistant tumors
Cardiac ImagingMyocardial perfusion assessmentComparable results with established cardiac tracers

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Technetium Furifosmin in preclinical studies?

Methodological Answer: Synthesis typically involves ligand exchange reactions using stannous chloride as a reducing agent. Characterization requires radiochemical purity assessment via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with gamma detection. Purity thresholds (>95%) must be validated using quality control parameters outlined in radiopharmaceutical guidelines. Experimental details should be thoroughly documented to ensure reproducibility, including reaction times, temperature, and solvent systems .

Q. How can researchers ensure reproducibility in this compound biodistribution studies across different models?

Methodological Answer: Standardize animal models (e.g., species, age, and health status), administration routes (intravenous vs. intraperitoneal), and imaging protocols (SPECT/CT acquisition parameters). Include control groups to account for nonspecific binding and validate results using histopathological correlation. Data should be reported with statistical measures (e.g., mean ± SD) and archived in repositories adhering to FAIR principles .

Q. What are the critical parameters for designing in vitro assays to evaluate this compound’s cellular uptake mechanisms?

Methodological Answer: Optimize incubation times, cell viability assays (e.g., MTT), and blocking studies with competitive ligands (e.g., excess furifosmin). Use gamma counters for quantification and confocal microscopy for subcellular localization. Include negative controls (e.g., cells without target receptors) and validate findings with siRNA knockdown or receptor overexpression models .

Advanced Research Questions

Q. How can conflicting data on this compound’s myocardial uptake efficiency be resolved?

Methodological Answer: Conduct a meta-analysis of published studies to identify variables such as differences in radiolabeling efficiency, ischemia models, or imaging timing. Perform head-to-head comparative studies using standardized protocols and advanced kinetic modeling (e.g., compartmental analysis) to isolate confounding factors. Publish raw datasets to facilitate collaborative reanalysis .

Q. What strategies improve the target-to-background ratio of this compound in tumor imaging?

Methodological Answer: Explore ligand modifications (e.g., PEGylation to enhance pharmacokinetics) or dual-targeting approaches. Employ pretargeting strategies with bispecific antibodies or optimize dosing schedules to reduce nonspecific retention. Validate improvements using quantitative autoradiography and correlation with immunohistochemistry .

Q. How should researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound-based diagnostics?

Methodological Answer: Re-evaluate translational relevance by comparing preclinical models (e.g., xenograft vs. patient-derived tumors) and pharmacokinetic scaling. Incorporate human tissue microarrays in preclinical validation and use adaptive clinical trial designs with biomarker-driven patient stratification. Publish negative results to inform future study designs .

Q. Data Management and Reporting

Q. What are the best practices for archiving and sharing raw data from this compound studies?

Q. How can researchers leverage computational tools to predict this compound’s binding affinity for novel targets?

Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with existing SAR libraries to identify structural motifs influencing binding .

Q. Ethical and Regulatory Considerations

Q. What frameworks ensure ethical compliance in this compound research involving human subjects?

Methodological Answer: Adhere to ICH-GCP guidelines for clinical trials, including informed consent, radiation dose justification, and adverse event reporting. Establish data safety monitoring boards (DSMBs) for interim analyses and consult institutional review boards (IRBs) for preclinical-to-clinical bridging studies .

Propiedades

Número CAS

144029-16-3

Fórmula molecular

C20H32N2O4.2C12H27O3P.Tc

Peso molecular

964.021

Sinónimos

TECHNETIUM FURIFOSMIN

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.